molecular formula C27H26N2O2 B14994171 1-[1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-3-phenylpropan-1-one

1-[1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-3-phenylpropan-1-one

Cat. No.: B14994171
M. Wt: 410.5 g/mol
InChI Key: TUEODDOQNIMKED-UHFFFAOYSA-N
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Description

1-[1-(4-METHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-3-PHENYLPROPAN-1-ONE is a complex organic compound that features a pyridoindole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-METHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-3-PHENYLPROPAN-1-ONE typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyphenylhydrazine with an appropriate ketone to form the indole core, followed by further functionalization to introduce the pyrido ring and the phenylpropanone side chain. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-METHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-3-PHENYLPROPAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert ketone groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

1-[1-(4-METHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-3-PHENYLPROPAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(4-METHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-3-PHENYLPROPAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like protein kinase CK-1 or antagonize receptors such as 5-HT2B . These interactions can modulate various cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-METHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL]-3-PHENYLPROPAN-1-ONE is unique due to its specific combination of the pyridoindole core and the phenylpropanone side chain. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C27H26N2O2

Molecular Weight

410.5 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-3-phenylpropan-1-one

InChI

InChI=1S/C27H26N2O2/c1-31-21-14-12-20(13-15-21)27-26-23(22-9-5-6-10-24(22)28-26)17-18-29(27)25(30)16-11-19-7-3-2-4-8-19/h2-10,12-15,27-28H,11,16-18H2,1H3

InChI Key

TUEODDOQNIMKED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)CCC4=CC=CC=C4)C5=CC=CC=C5N3

Origin of Product

United States

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